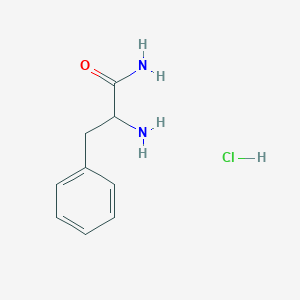

2-Amino-3-phenylpropanamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-3-phenylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H2,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHLGTPNBQXSJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70507319 | |

| Record name | Phenylalaninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108321-83-1 | |

| Record name | Phenylalaninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-3-phenylpropanamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 2-Amino-3-phenylpropanamide hydrochloride, a key intermediate in pharmaceutical development. The document details the chemical properties, a proposed synthetic pathway, and the analytical techniques required for its characterization, addressing a critical need for accessible and detailed scientific information for professionals in drug discovery and development.

Introduction

This compound, also known as L-phenylalaninamide hydrochloride, is a derivative of the essential amino acid L-phenylalanine. Its structural similarity to phenylalanine makes it a valuable building block in the synthesis of various pharmaceutical compounds, particularly in the development of peptide-based drugs and other therapeutic agents. This guide outlines a feasible synthetic route and the necessary characterization methods to ensure the identity, purity, and quality of the final compound.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] Key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃ClN₂O | [1] |

| Molecular Weight | 200.67 g/mol | [1] |

| Melting Point | 234 °C | [1][2] |

| Boiling Point | 356.9 °C at 760 mmHg | [1][2] |

| Solubility | Soluble in water | [1] |

| Appearance | White to near white powder/crystal | [1][2] |

| Optical Rotation [α]D²⁰ | +15.0 to +23.0° (c=2, H₂O) | [1] |

Synthesis Pathway

A proposed and logical three-step synthesis of this compound starting from L-phenylalanine is outlined below. This pathway involves the initial protection of the carboxylic acid group via esterification, followed by amidation, and finally, the formation of the hydrochloride salt.

Experimental Protocols

Step 1: Synthesis of L-Phenylalanine Methyl Ester Hydrochloride

This initial step protects the carboxylic acid of L-phenylalanine as a methyl ester.

-

Materials: L-phenylalanine, Methanol, Thionyl chloride.

-

Procedure:

-

Suspend L-phenylalanine in methanol at 0 °C in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add thionyl chloride to the suspension while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Remove the solvent under reduced pressure to obtain the crude L-phenylalanine methyl ester hydrochloride.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/diethyl ether) to yield the purified product.

-

Step 2: Synthesis of 2-Amino-3-phenylpropanamide (L-Phenylalaninamide)

The methyl ester is converted to the corresponding primary amide through ammonolysis.

-

Materials: L-Phenylalanine methyl ester hydrochloride, Ammonia (e.g., in methanol).

-

Procedure:

-

Dissolve L-phenylalanine methyl ester hydrochloride in a solution of ammonia in methanol.

-

Stir the reaction mixture in a sealed vessel at room temperature for an extended period (e.g., 24-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and excess ammonia under reduced pressure.

-

The resulting crude L-phenylalaninamide can be purified by recrystallization or column chromatography.

-

Step 3: Synthesis of this compound

The final step involves the formation of the hydrochloride salt to improve stability and handling.

-

Materials: 2-Amino-3-phenylpropanamide, Hydrochloric acid (e.g., in a suitable solvent like ethanol or diethyl ether).

-

Procedure:

-

Dissolve the purified 2-Amino-3-phenylpropanamide in a suitable organic solvent (e.g., ethanol).

-

Slowly add a solution of hydrochloric acid in the same or a miscible solvent, while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.

-

Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the methine proton at the alpha-carbon, the diastereotopic methylene protons of the benzyl group, and the amide and amine protons. The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of distinct carbon environments. Expected signals include those for the carbonyl carbon of the amide, the aromatic carbons, the alpha-carbon, and the methylene carbon of the benzyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will confirm the presence of key functional groups. Characteristic absorption bands are expected for:

-

N-H stretching vibrations of the primary amine and amide groups.

-

C=O stretching vibration of the amide group.

-

C-N stretching vibrations.

-

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (or a peak corresponding to [M+H]⁺) that matches the calculated molecular weight of the free base (164.20 g/mol ) and its hydrochloride salt (200.67 g/mol ).[1] Fragmentation patterns can provide further structural confirmation.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The detailed methodologies and characterization workflows are intended to support researchers and scientists in the efficient and reliable production of this important pharmaceutical intermediate. Adherence to these protocols will ensure the quality and consistency of the compound for its application in drug development and other scientific research.

References

Spectroscopic Analysis of 2-Amino-3-phenylpropanamide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Amino-3-phenylpropanamide hydrochloride. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols.

Data Presentation

The quantitative spectroscopic data for 2-Amino-3-phenylpropanamide is summarized in the tables below for clear reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.2 - 7.4 | m | 5H | Aromatic protons (C₆H₅) |

| 3.8 - 4.0 | t | 1H | CH-NH₂ |

| 2.8 - 3.2 | m | 2H | CH₂-Ph |

| 7.5 (broad s) | s | 2H | NH₂ (amide) |

| 1.5 (broad s) | s | 2H | NH₂ (amine) |

Note: The chemical shifts for the amine (NH₂) and amide (CONH₂) protons can be broad and may exchange with deuterium in deuterated solvents.

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 178 | C=O (Amide) |

| 138 | C (Aromatic, quaternary) |

| 129.5 | CH (Aromatic) |

| 128.5 | CH (Aromatic) |

| 126.5 | CH (Aromatic) |

| 55 | CH-NH₂ |

| 40 | CH₂-Ph |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3500 | Strong, Broad | N-H stretch (Amine and Amide) |

| 3000 - 3100 | Medium | C-H stretch (Aromatic) |

| 2850 - 2960 | Medium | C-H stretch (Aliphatic) |

| 1680 | Strong | C=O stretch (Amide I) |

| 1600 | Medium | N-H bend (Amine/Amide II) |

| 1450 - 1580 | Medium to Weak | C=C stretch (Aromatic) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 164.1 | 100 | [M]⁺ (Molecular Ion) |

| 147 | Moderate | [M-NH₃]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Note: The mass spectrum data is based on Gas Chromatography-Mass Spectrometry (GC-MS) of the free base.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of the compound is dissolved in approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] The solution is then filtered into a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer.[3] For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[4][5] Broadband proton decoupling is used to simplify the ¹³C spectrum.[4][5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a solid sample, the KBr pellet method is commonly employed.[6][7] Approximately 1-2 mg of the finely ground sample is mixed with about 100-200 mg of dry potassium bromide (KBr) powder.[6] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[6] Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a KBr plate, and allowing the solvent to evaporate.[8] The FT-IR spectrum is then recorded by passing a beam of infrared radiation through the sample.

Electrospray Ionization Mass Spectrometry (ESI-MS)

A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile, often with a small amount of formic acid to promote protonation). This solution is then introduced into the ESI source of the mass spectrometer via a syringe pump or through a liquid chromatography system.[9][10] A high voltage is applied to the capillary tip, generating a fine spray of charged droplets.[11][12] As the solvent evaporates, the analyte molecules are released as gas-phase ions, which are then guided into the mass analyzer to determine their mass-to-charge ratio.[10][11]

Visualization of the Analytical Workflow

The logical flow of the spectroscopic analysis of this compound can be visualized as follows:

References

- 1. 2-Amino-3-phenylpropanamide | C9H12N2O | CID 194097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.latech.edu [chem.latech.edu]

- 3. mdpi.com [mdpi.com]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. jascoinc.com [jascoinc.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. phys.libretexts.org [phys.libretexts.org]

- 10. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]

The Biological Activity of 2-Amino-3-phenylpropanamide Hydrochloride: A Technical Guide for Researchers

An In-depth Examination of a Phenylalanine Analog for Drug Development and Scientific Research

Introduction

2-Amino-3-phenylpropanamide hydrochloride, a derivative of the essential amino acid L-phenylalanine, presents a compelling subject for research in drug discovery and biochemical pathway analysis. Its structural similarity to phenylalanine allows it to function as a molecular mimic, potentially interacting with and modulating the activity of enzymes and receptors that recognize phenylalanine as a substrate or ligand. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its role as a competitive inhibitor and its potential therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and a summary of its impact on key signaling pathways.

Biological Activity and Mechanisms of Action

As a phenylalanine analog, this compound is known to interact with several biological targets, primarily acting as a competitive inhibitor. The presence of the phenyl group and the amino acid-like structure are key to its biological interactions.

Inhibition of Phenylalanine Ammonia-Lyase (PAL)

Interaction with Aminopeptidase N (APN)

Derivatives of 2-amino-3-phenylpropanamide have shown potent inhibitory activity against Aminopeptidase N (APN), a zinc-dependent metalloprotease. APN is involved in protein degradation and cellular signaling and is overexpressed in various types of cancer, making it a target for anti-cancer drug development. The mechanism of inhibition by these analogs often involves chelation of the zinc ion within the enzyme's active site. Although specific IC50 values for this compound are not currently published, its structural characteristics suggest it may also interact with APN.

Role in Neurotransmitter Pathways

L-phenylalanine is a precursor for the synthesis of several key neurotransmitters, including dopamine and norepinephrine. As an analog, this compound has the potential to interfere with these pathways, which could have implications for mood, learning, and memory. Further research is needed to fully elucidate the specific mechanisms of its interaction with neurotransmitter systems.

Stereochemistry and Biological Activity

It is important to note that the biological activity of 2-Amino-3-phenylpropanamide is stereospecific. The S-enantiomer has been observed to exhibit significantly greater biological activity compared to the R-enantiomer. This highlights the importance of stereochemistry in the design and development of drugs based on this scaffold.

Data Presentation: A Comparative Look at Phenylalanine Analog Inhibitors

While specific quantitative inhibitory data for this compound against PAL and APN are not available in the current literature, the following tables present data for other known phenylalanine analogs to provide a contextual understanding of the potential potency of such compounds.

Table 1: Inhibitory Activity of Phenylalanine Analogs against Phenylalanine Ammonia-Lyase (PAL)

| Compound | Type of Inhibition | Ki Value | Source |

| 1-Amino-2-phenylethylphosphonic acid (L-enantiomer) | Competitive | 6.5 x 10⁻⁶ M | [1] |

| 1-Amino-2-phenylethylphosphonic acid (D-enantiomer) | Competitive | 5.3 x 10⁻⁵ M | [1] |

| 2-Aminoindan-2-phosphonic acid (AIP) | Competitive (time-dependent) | 7 ± 2 nM | [2] |

| Phenol/glycine pair | Mixed | K(i)=0.014+/-0.003 mM, alphaK(i)=0.058+/-0.01 M | [3] |

| ortho-cresol/glycine pair | Mixed | K(i)=0.038+/-0.008 mM, alphaK(i)=0.13+/-0.04 mM | [3] |

| meta-cresol/glycine pair | Competitive | K(i)=0.36+/-0.076 mM | [3] |

Table 2: Inhibitory Activity of Phenylalanine Derivatives against Aminopeptidase N (APN)

| Compound | IC50 Value | Source |

| 3-phenylalanyl-N'-substituted-2,6-piperidinedione (compound 7c) | 5.00 ± 3.17 µM | [3] |

Signaling Pathways

The interaction of this compound with key enzymes can have significant effects on downstream signaling and metabolic pathways.

Phenylpropanoid Biosynthesis Pathway

This compound, as a phenylalanine analog, acts as a competitive inhibitor of Phenylalanine Ammonia-Lyase (PAL), the entry point enzyme for the phenylpropanoid pathway. This pathway is responsible for the synthesis of a wide range of plant secondary metabolites.

Dopamine Synthesis Pathway

As a precursor to dopamine, L-phenylalanine is essential for neurotransmitter synthesis. An analog like this compound could potentially interfere with this pathway at the initial stages.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of the biological activity of this compound.

Protocol for Phenylalanine Ammonia-Lyase (PAL) Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory effect of a compound on PAL activity.

1. Materials:

-

Purified Phenylalanine Ammonia-Lyase (PAL) enzyme

-

L-phenylalanine (substrate)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.5)

-

This compound (test inhibitor)

-

Spectrophotometer capable of measuring absorbance at 290 nm

-

96-well UV-transparent microplate or quartz cuvettes

2. Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of L-phenylalanine in Tris-HCl buffer.

-

Prepare a stock solution of the test inhibitor in Tris-HCl buffer. Create a series of dilutions to test a range of concentrations.

-

Prepare a working solution of PAL enzyme in Tris-HCl buffer. The concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

-

-

Assay Setup:

-

In a 96-well plate or cuvettes, prepare the following reaction mixtures:

-

Control: Tris-HCl buffer, L-phenylalanine solution, and PAL enzyme solution.

-

Inhibitor: Tris-HCl buffer, L-phenylalanine solution, inhibitor solution (at various concentrations), and PAL enzyme solution.

-

Blank: Tris-HCl buffer and L-phenylalanine solution (no enzyme).

-

-

The final volume of all reactions should be the same.

-

-

Kinetic Measurement:

-

Pre-incubate the reaction mixtures (without the enzyme) at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the PAL enzyme solution.

-

Immediately measure the absorbance at 290 nm and continue to record the absorbance every 30 seconds for 10-20 minutes. The increase in absorbance corresponds to the formation of trans-cinnamic acid.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for both the control and inhibitor reactions.

-

Determine the percent inhibition for each inhibitor concentration.

-

To determine the type of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.

-

Protocol for Aminopeptidase N (APN) Inhibition Assay

This protocol describes a fluorometric or colorimetric method for measuring the inhibition of APN.

1. Materials:

-

Purified Aminopeptidase N (APN) enzyme

-

L-Leucine-p-nitroanilide (colorimetric substrate) or L-Leucine-7-amido-4-methylcoumarin (fluorometric substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

This compound (test inhibitor)

-

Microplate reader (spectrophotometer or fluorometer)

-

96-well microplate

2. Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO) and then dilute it in assay buffer.

-

Prepare a stock solution of the test inhibitor in assay buffer or a compatible solvent. Create a series of dilutions.

-

Prepare a working solution of APN enzyme in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Control: Assay buffer, substrate solution, and APN enzyme solution.

-

Inhibitor: Assay buffer, inhibitor solution (at various concentrations), substrate solution, and APN enzyme solution.

-

Blank: Assay buffer and substrate solution (no enzyme).

-

-

-

Reaction and Measurement:

-

Pre-incubate the enzyme with the inhibitor for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate solution.

-

Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes).

-

Stop the reaction if necessary (e.g., by adding acetic acid for the p-nitroanilide substrate).

-

Measure the absorbance at 405 nm (for p-nitroanilide) or fluorescence at Ex/Em = 380/460 nm (for AMC).

-

-

Data Analysis:

-

Subtract the blank reading from all measurements.

-

Calculate the percent inhibition for each inhibitor concentration.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

General Workflow for Enzyme Inhibition Assay

The following diagram illustrates the general workflow for conducting an enzyme inhibition assay, applicable to both PAL and APN.

Conclusion and Future Directions

This compound is a promising phenylalanine analog with demonstrated potential to interact with key enzymes such as Phenylalanine Ammonia-Lyase and likely Aminopeptidase N. Its ability to act as a competitive inhibitor makes it a valuable tool for studying metabolic pathways and a potential starting point for the development of novel therapeutic agents.

The primary gap in the current understanding of this compound is the lack of specific quantitative data on its inhibitory potency (Ki and IC50 values) against its putative targets. Future research should focus on conducting detailed enzymatic assays, following the protocols outlined in this guide, to determine these crucial parameters. Such studies will be invaluable for establishing a clear structure-activity relationship for this class of compounds and for guiding the rational design of more potent and selective inhibitors for therapeutic applications in oncology and neurology.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel aminopeptidase N (APN/CD13) inhibitors derived from 3-phenylalanyl-N'-substituted-2,6-piperidinedione - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral Separation of 2-Amino-3-phenylpropanamide Hydrochloride Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the chiral separation of 2-Amino-3-phenylpropanamide hydrochloride enantiomers. This compound, a derivative of the amino acid phenylalanine, is a critical chiral building block in the synthesis of various pharmaceutical agents. The stereochemistry of such intermediates is of utmost importance, as different enantiomers can exhibit varied pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the predominant technique for the enantioselective analysis of these compounds.

This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the analytical workflow to assist researchers in developing and implementing robust chiral separation methods.

Core Concepts in Chiral Separation by HPLC

The separation of enantiomers relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector. In chiral HPLC, the chiral selector is immobilized on a stationary phase. The differing stability of these diastereomeric complexes for each enantiomer leads to different retention times, enabling their separation. The choice of the chiral stationary phase and the mobile phase composition are critical factors that govern the selectivity and resolution of the separation.

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, and macrocyclic glycopeptide-based CSPs, like those utilizing teicoplanan, have demonstrated broad applicability for the separation of amino acid derivatives.

Experimental Protocols

The following protocols are adapted from established methods for the chiral separation of phenylalanine, the parent amino acid of 2-Amino-3-phenylpropanamide. Due to the structural similarity, these methods provide a strong starting point for the separation of its amide hydrochloride derivative. The amide functionality may lead to different retention times compared to the carboxylic acid of phenylalanine, but the chiral recognition principles are expected to be similar.

Method 1: Reversed-Phase HPLC on a Macrocyclic Glycopeptide-Based CSP

This method is well-suited for the hydrochloride salt form of the analyte due to the aqueous component in the mobile phase.

-

Instrumentation and Materials:

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

-

Chiral Stationary Phase: Astec® CHIROBIOTIC® T column (250 mm x 4.6 mm, 5 µm particle size).[1][2]

-

Mobile Phase: A mixture of water, methanol, and formic acid (30:70:0.02, v/v/v).[2]

-

Solvents: HPLC grade water, methanol, and formic acid.

-

Sample: Racemic this compound.

-

-

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing 300 mL of water, 700 mL of methanol, and 0.2 mL of formic acid. Degas the mobile phase using sonication or vacuum filtration.[2]

-

Sample Preparation: Prepare a stock solution of racemic this compound in a mixture of water and methanol (30:70, v/v) at a concentration of approximately 300 µg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.[2]

-

HPLC Analysis:

-

Data Analysis: Integrate the peak areas of the two enantiomers to determine their respective concentrations and calculate the enantiomeric excess (% ee).

-

Method 2: Normal-Phase HPLC on a Polysaccharide-Based CSP

Normal-phase chromatography can also be effective, particularly if the free base form of the amide is being analyzed or if alternative selectivity is required.

-

Instrumentation and Materials:

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

-

Chiral Stationary Phase: Chiralpak® AD-H column (250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 80:20, v/v).

-

Solvents: HPLC grade n-hexane and 2-propanol.

-

Sample: Racemic 2-Amino-3-phenylpropanamide (as free base or hydrochloride salt dissolved in a suitable solvent).

-

-

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of n-hexane and 2-propanol. Degas the mobile phase.

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter.

-

HPLC Analysis:

-

Set the column temperature to room temperature (e.g., 25 °C).

-

Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min.

-

Inject 20 µL of the sample solution.

-

Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

-

-

Data Analysis: Integrate the peak areas to determine the enantiomeric ratio.

-

Quantitative Data Summary

The following tables summarize the typical chromatographic parameters and expected results for the chiral separation of compounds structurally related to this compound. These values can be used as a benchmark for method development and optimization.

Table 1: Chromatographic Conditions for Chiral HPLC Separation

| Parameter | Method 1 (Reversed-Phase) | Method 2 (Normal-Phase) |

| Column | Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm[2] | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Water/Methanol/Formic Acid (30:70:0.02, v/v/v)[2] | n-Hexane/2-Propanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min |

| Temperature | 25 °C[2] | Room Temperature |

| Detection | UV at 205 nm[2] | UV at 254 nm |

| Injection Volume | 10 µL[2] | 20 µL |

Table 2: Expected Performance Metrics (Based on Phenylalanine Separation)

| Enantiomer | Expected Retention Time (min) - Method 1 | Resolution (Rs) - Method 1 |

| Enantiomer 1 | ~ 5-10 | > 1.5 |

| Enantiomer 2 | ~ 6-12 |

*Note: Retention times for this compound may vary from those of phenylalanine due to the difference in the functional group (amide vs. carboxylic acid). However, good resolution is anticipated based on the performance of these methods with structurally similar compounds.

Visualization of Experimental Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the key workflows and decision-making processes in the chiral separation of this compound.

References

An In-depth Technical Guide to the Putative Mechanisms of Action of 2-Amino-3-phenylpropanamide Hydrochloride in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-phenylpropanamide hydrochloride, systematically known as L-phenylalaninamide hydrochloride, is a derivative of the essential amino acid L-phenylalanine. While direct research on the specific biological mechanisms of the amide form is limited, this guide synthesizes the current understanding of its parent compound, L-phenylalanine, to extrapolate the putative mechanisms of action of this compound. The primary hypothesized pathways involve its role as a pro-drug or precursor to L-phenylalanine, which can then influence catecholaminergic and opioidergic systems. This document outlines these potential mechanisms, provides hypothetical experimental protocols for their investigation, and presents relevant data from studies on related compounds to guide future research.

Introduction

This compound is a chemical entity closely related to L-phenylalanine, a fundamental building block for proteins and a precursor to several key neurotransmitters.[1][2][3] It is plausible that in biological systems, the amide group of this compound is hydrolyzed by amidase enzymes to yield L-phenylalanine. Therefore, its biological effects are likely attributable to the subsequent metabolic pathways of L-phenylalanine. This guide will focus on two primary putative mechanisms of action:

-

Modulation of Catecholamine Neurotransmitter Synthesis: As a precursor to L-tyrosine and subsequently L-DOPA, L-phenylalanine is a critical component in the biosynthesis of dopamine, norepinephrine, and epinephrine.

-

Modulation of the Endogenous Opioid System: The D-enantiomer of phenylalanine has been shown to inhibit enkephalinases, the enzymes responsible for the degradation of endogenous opioid peptides (enkephalins). While the primary compound of interest is the L-enantiomer, the potential for effects on the endogenous opioid system, particularly in racemic mixtures, warrants consideration.

Putative Mechanism of Action 1: Precursor to Catecholamine Synthesis

The primary and most well-supported putative mechanism of action of this compound is its role as a precursor in the dopamine synthesis pathway. Following administration, it is hypothesized to be converted to L-phenylalanine. L-phenylalanine is then hydroxylated to form L-tyrosine, the direct precursor for dopamine synthesis.[4][5][6]

Signaling Pathway

The metabolic conversion of L-phenylalanine to dopamine involves a series of enzymatic steps:

-

Phenylalanine Hydroxylase (PAH): In the liver, PAH converts L-phenylalanine to L-tyrosine.[4]

-

Tyrosine Hydroxylase (TH): This is the rate-limiting enzyme in catecholamine synthesis and converts L-tyrosine to L-DOPA (3,4-dihydroxyphenylalanine).[4][7]

-

Aromatic L-Amino Acid Decarboxylase (AADC): This enzyme decarboxylates L-DOPA to form dopamine.[6][7]

An increase in the systemic concentration of L-phenylalanine is expected to lead to an increase in the synthesis of dopamine in dopaminergic neurons, particularly in situations of high neuronal activity.[4]

Quantitative Data

Direct quantitative data for this compound on dopamine synthesis is not available in the current literature. The following table presents data for L-phenylalanine to provide context for its potential effects.

| Compound | Parameter | Value | Species | Experimental System |

| L-Phenylalanine | Increase in basal dopamine release | 59% | Rat | In vivo microdialysis (corpus striatum) |

| L-Phenylalanine | IC50 for Tyrosine Hydroxylase Inhibition (at high concentrations) | Not specified | In vitro | Enzyme assay |

Note: High concentrations of phenylalanine can paradoxically inhibit tyrosine hydroxylase.[4]

Experimental Protocols

This protocol describes a method to assess the effect of this compound on dopamine release in the rat striatum.

Objective: To measure extracellular dopamine and its metabolites following administration of this compound.

Methodology:

-

Animal Model: Adult male Sprague-Dawley rats.

-

Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into the striatum. Allow for a 48-72 hour recovery period.

-

Microdialysis:

-

Insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a flow rate of 1-2 µL/min.

-

Allow a 1-2 hour stabilization period to establish a baseline.

-

Collect baseline dialysate samples every 20 minutes for at least one hour.

-

-

Drug Administration: Administer this compound intraperitoneally at various doses.

-

Sample Collection: Continue collecting dialysate samples every 20 minutes for several hours post-administration.

-

Analysis (HPLC-ECD):

-

Analyze the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify dopamine, DOPAC, and HVA concentrations.

-

Express the results as a percentage change from the baseline levels.

-

Putative Mechanism of Action 2: Modulation of the Endogenous Analgesia System

DL-phenylalanine has been reported to potentiate opiate analgesia, and D-phenylalanine is known to inhibit enkephalinases.[8] Enkephalinases are enzymes that degrade endogenous opioid peptides called enkephalins. By inhibiting these enzymes, the levels of enkephalins are increased, leading to enhanced activation of opioid receptors and a subsequent analgesic effect. While the primary compound of interest is the L-enantiomer, it is important to consider this pathway, especially if racemic mixtures are used.

Signaling Pathway

The proposed mechanism involves the inhibition of enkephalinase (specifically, enzymes like neprilysin and aminopeptidase N), which would otherwise break down enkephalins in the synaptic cleft. This leads to a prolonged presence of enkephalins and increased activation of delta and mu-opioid receptors on post-synaptic neurons, resulting in a reduction in pain signal transmission.

Quantitative Data

There is no direct quantitative data for the inhibitory effect of this compound on enkephalinase activity. The table below includes data for D-phenylalanine.

| Compound | Parameter | Value | Species | Experimental System |

| D-Phenylalanine | Analgesic effect | Significant in some studies, not in others | Human | Clinical trials |

| D-Phenylalanine | Enkephalinase Inhibition | Demonstrated | Animal models | In vitro and in vivo studies |

Note: The analgesic efficacy of D-phenylalanine in humans is a subject of debate with conflicting results in clinical trials.[9]

Experimental Protocols

This protocol outlines a method to determine if this compound or its metabolite can inhibit enkephalinase activity.

Objective: To measure the inhibitory potential of this compound on enkephalin-degrading enzymes.

Methodology:

-

Enzyme Source: Prepare a solubilized brain membrane fraction from rat brain tissue, which contains enkephalinases.

-

Substrate: Use a radiolabeled or fluorogenic enkephalin analog as the substrate.

-

Assay Procedure:

-

Pre-incubate the enzyme preparation with varying concentrations of this compound.

-

Initiate the reaction by adding the enkephalin substrate.

-

Incubate at 37°C for a defined period.

-

Stop the reaction.

-

-

Detection:

-

Separate the intact substrate from the cleaved products using chromatography (e.g., HPLC or TLC).

-

Quantify the amount of product formed.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Discussion and Future Directions

The biological activity of this compound is currently inferred from the known pharmacology of L-phenylalanine. The primary putative mechanisms involve its conversion to L-phenylalanine, which can then serve as a precursor for dopamine synthesis or, in the case of its D-enantiomer, potentially inhibit enkephalin degradation.

It is crucial to emphasize that direct experimental evidence for the effects of this compound is lacking. Future research should focus on:

-

Pharmacokinetic studies: To determine the rate and extent of conversion of this compound to L-phenylalanine in vivo.

-

Direct enzymatic and receptor binding assays: To ascertain if the amide form itself has any intrinsic activity at relevant biological targets.

-

In vivo behavioral studies: To confirm the hypothesized effects on mood, cognition, and pain perception.

The experimental protocols provided in this guide offer a framework for conducting these essential investigations.

Conclusion

This compound holds potential as a modulator of key neurotransmitter systems. Based on the known roles of its parent compound, L-phenylalanine, its mechanism of action is likely to be centered on the augmentation of dopamine synthesis and, potentially, the enhancement of the endogenous opioid system. However, rigorous scientific investigation is required to validate these hypotheses and to fully elucidate the pharmacological profile of this compound. This technical guide serves as a foundational resource to direct and inform such future research endeavors.

References

- 1. What are enkephalinase inhibitors and how do they work? [synapse.patsnap.com]

- 2. The inhibition of enkephalin catabolism by dual enkephalinase inhibitor: A novel possible therapeutic approach for opioid use disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN111892507A - Synthesis method of high-purity dopamine hydrochloride - Google Patents [patents.google.com]

- 4. ドーパミン、ノルエピネフリンおよびエピネフリンの合成 [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. Figure 1, [Metabolic pathway of dopamine synthesis...]. - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neurotransmitter Release Measurement in Hamst - JoVE Journal [jove.com]

- 9. Effects of drugs on neurotransmitter release: experiments in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Structural Properties of 2-Amino-3-phenylpropanamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

2-Amino-3-phenylpropanamide hydrochloride, also known as DL-Phenylalanine amide hydrochloride, is the salt form of the amino acid derivative 2-Amino-3-phenylpropanamide. The hydrochloride form enhances the compound's solubility in aqueous solutions.[1][2] Key physicochemical properties are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₉H₁₃ClN₂O | [1] |

| Molecular Weight | 200.67 g/mol | [1][3][4] |

| Appearance | White to off-white powder/crystal | [1][3] |

| Melting Point | 231-243 °C | [3][4] |

| Solubility | Soluble in water | [1] |

Synthesis

The synthesis of this compound can be achieved through several routes. A common method involves the ammonolysis of a suitable phenylalanine ester. For instance, the synthesis of S-2-aminobutanamide hydrochloride has been described involving the ammoniation of a 2-bromobutyric acid methyl ester to form the amide, followed by resolution and salification with hydrogen chloride.[5] A similar pathway can be envisaged for this compound, starting from the corresponding phenylalanine derivative.

A general synthetic workflow is depicted below:

Structural Characterization

A thorough structural characterization of a molecule involves determining its connectivity, three-dimensional arrangement, and electronic properties. This is typically achieved through a combination of spectroscopic and crystallographic techniques.

Crystallographic Properties

A definitive determination of the three-dimensional structure of this compound would be achieved through single-crystal X-ray diffraction. This technique provides precise measurements of unit cell dimensions, bond lengths, and bond angles. Despite extensive searches of chemical and crystallographic databases, a complete, publicly available crystal structure for this compound could not be located.

However, the crystal structure of related Nα-aroyl-N-aryl-phenylalanine amides has been determined, demonstrating that these molecules can form well-defined crystalline structures amenable to X-ray diffraction analysis.[6] In the absence of experimental data for the hydrochloride salt, a theoretical discussion of its expected structural features is presented.

The protonation of the primary amine group to form the ammonium hydrochloride salt is expected to lead to several key structural changes:

-

Elongation of the C-N bond: The C-NH₃⁺ bond is anticipated to be slightly longer than the C-NH₂ bond in the free base due to the change in hybridization and electrostatic repulsion.

-

Changes in intermolecular interactions: The presence of the charged ammonium group and the chloride counter-ion will introduce strong electrostatic interactions and hydrogen bonding opportunities, significantly influencing the crystal packing.

-

Conformational adjustments: The bulky -NH₃⁺ group may lead to slight changes in the torsional angles of the molecule to accommodate the new steric and electronic environment.

A logical workflow for crystallographic analysis is presented below:

Spectroscopic Properties

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for elucidating the structure of molecules in various states.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR would be the primary techniques used.

While a fully assigned spectrum for the hydrochloride salt is not available in the reviewed literature, the expected signals can be predicted based on the structure of the free base, 2-Amino-3-phenylpropanamide. The protonation of the amino group would lead to a downfield shift of the adjacent α-proton signal due to the electron-withdrawing effect of the -NH₃⁺ group.

Expected ¹H NMR Signals for 2-Amino-3-phenylpropanamide:

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet |

| Amide (-CONH₂) | 7.5 - 8.5 | Broad Singlets |

| α-CH | 3.5 - 4.0 | Triplet/Doublet of Doublets |

| β-CH₂ | 2.8 - 3.2 | Multiplet |

| Amino (-NH₂) | 1.5 - 2.5 | Broad Singlet |

Expected ¹³C NMR Signals for 2-Amino-3-phenylpropanamide:

| Carbon | Expected Chemical Shift (ppm) |

| Carbonyl (-C=O) | 170 - 180 |

| Aromatic (C₆H₅) | 125 - 140 |

| α-CH | 50 - 60 |

| β-CH₂ | 35 - 45 |

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the amine, amide, and phenyl groups.

The protonation of the primary amine to an ammonium group will result in the appearance of characteristic N-H stretching and bending vibrations in the IR spectrum.

Expected FTIR Absorption Bands for this compound:

| Functional Group | Wavenumber (cm⁻¹) | Vibration |

| Ammonium (-NH₃⁺) | 3000 - 3300 | N-H Stretch |

| Aromatic C-H | 3000 - 3100 | C-H Stretch |

| Aliphatic C-H | 2850 - 3000 | C-H Stretch |

| Amide C=O | 1630 - 1680 | C=O Stretch (Amide I) |

| Amide N-H | 1550 - 1640 | N-H Bend (Amide II) |

| Ammonium (-NH₃⁺) | 1500 - 1600 | N-H Bend |

| Aromatic C=C | 1450 - 1600 | C=C Stretch |

Experimental Protocols

General Synthesis of this compound

A plausible synthesis would involve the reaction of a phenylalanine ester with ammonia, followed by acidification.

-

Ammonolysis: L-phenylalanine methyl ester hydrochloride is dissolved in a saturated solution of ammonia in methanol. The reaction mixture is stirred in a sealed vessel at room temperature for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography.

-

Work-up: The solvent and excess ammonia are removed under reduced pressure. The resulting crude product, 2-Amino-3-phenylpropanamide, is then purified, for example, by recrystallization.

-

Salification: The purified 2-Amino-3-phenylpropanamide is dissolved in a suitable solvent (e.g., diethyl ether or methanol), and a solution of hydrogen chloride in the same solvent is added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with the solvent, and dried under vacuum.

Single-Crystal X-ray Diffraction

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction would be grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.

-

Data Collection: A selected crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector.[6][7]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.[6][7]

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. Two-dimensional NMR experiments, such as COSY and HSQC, can be performed to aid in the assignment of signals.[8][9][10]

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to obtain the NMR spectra. The spectra are then phased, baseline corrected, and referenced. The chemical shifts, coupling constants, and integrals of the signals are determined.[11]

FTIR Spectroscopy

-

Sample Preparation: A small amount of the powdered this compound is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.[12][13][14]

-

Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded. The sample is then placed in the FTIR spectrometer, and the infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).[13]

-

Data Analysis: The absorbance or transmittance spectrum is analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.

Conclusion

This technical guide has summarized the available structural and physicochemical information for this compound. While a complete experimental determination of its crystal structure is not yet publicly available, this document provides a foundation for researchers by presenting the known properties and outlining the standard experimental protocols for its synthesis and detailed structural characterization. Further research, particularly single-crystal X-ray diffraction and detailed spectroscopic analysis, is required to fully elucidate the precise three-dimensional structure and intermolecular interactions of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. 2-(2-Amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride | C14H21ClN2O3 | CID 53530141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Best L-Phenylalaninamide HCL Manufacturer and Factory | Baishixing [bsxaminoacids.com]

- 5. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]

- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. azolifesciences.com [azolifesciences.com]

- 11. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 14. jascoinc.com [jascoinc.com]

An In-depth Technical Guide on the Solubility and Stability of 2-Amino-3-phenylpropanamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential studies required to characterize the solubility and stability of 2-Amino-3-phenylpropanamide hydrochloride (also known as L-Phenylalaninamide HCl), a key building block in pharmaceutical synthesis. Due to the limited availability of specific experimental data in public literature for this compound, this document focuses on outlining detailed, best-practice experimental protocols for determining its solubility in various solvent systems and its stability under a range of stress conditions as mandated by regulatory guidelines. The methodologies described herein are based on established principles for the physicochemical characterization of active pharmaceutical ingredients (APIs) and their derivatives. This guide also presents a framework for data interpretation and visualization to support drug development and formulation activities.

Introduction

This compound is a derivative of the essential amino acid L-phenylalanine. Its structure, featuring a primary amine, an amide group, and a phenyl side chain, makes it a versatile intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its solubility and stability is paramount for efficient process development, formulation design, and ensuring the quality, safety, and efficacy of the final drug product.

Solubility is a critical determinant of a drug candidate's bioavailability and is fundamental to designing appropriate formulation strategies, from oral dosage forms to parenteral solutions. The hydrochloride salt form of this compound is intended to enhance its aqueous solubility.[1] However, quantitative characterization across a range of pharmaceutically relevant solvents and pH values is necessary.

Stability testing is a crucial component of the drug development process, mandated by regulatory agencies worldwide. It provides insights into how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies, in particular, are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule, which in turn helps in the development of stability-indicating analytical methods.

This guide will provide detailed experimental protocols for conducting these critical studies and a template for presenting the resulting data.

Solubility Studies

The solubility of this compound should be determined in a variety of solvents to support both synthetic process development and pre-formulation activities.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a constant temperature.

Materials:

-

This compound

-

Class A volumetric flasks and pipettes

-

Scintillation vials or sealed flasks

-

Thermostatic shaking water bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Solvents: Purified water, pH-adjusted buffers (e.g., pH 2, 4.5, 6.8, 7.4), methanol, ethanol, isopropanol, acetonitrile, acetone.

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visually apparent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C and 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours). A preliminary experiment can determine the time to reach equilibrium.

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow undissolved solids to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated stability-indicating HPLC method.

-

Calculate the solubility by correcting for the dilution factor.

Caption: Experimental workflow for solubility determination.

Data Presentation: Solubility Data

Quantitative solubility data should be presented in a clear, tabular format. The following tables are illustrative, demonstrating how experimentally determined data would be presented.

Table 1: Illustrative Solubility of this compound in Various Solvents at 25 °C

| Solvent | Solvent Class | Dielectric Constant (approx.) | Illustrative Solubility (mg/mL) |

| Water | Aqueous | 80.1 | > 200 |

| 0.1 M HCl (pH ~1) | Aqueous Buffer | ~80 | > 250 |

| pH 4.5 Buffer | Aqueous Buffer | ~80 | > 200 |

| pH 7.4 Buffer | Aqueous Buffer | ~80 | > 150 |

| Methanol | Polar Protic | 32.7 | ~ 50 |

| Ethanol | Polar Protic | 24.5 | ~ 20 |

| Isopropanol | Polar Protic | 19.9 | < 5 |

| Acetonitrile | Polar Aprotic | 37.5 | < 2 |

| Acetone | Polar Aprotic | 20.7 | < 1 |

Table 2: Illustrative Temperature Dependence of Aqueous Solubility

| Temperature (°C) | Solvent | Illustrative Solubility (mg/mL) |

| 5 | Purified Water | ~ 180 |

| 25 | Purified Water | > 200 |

| 37 | Purified Water | > 220 |

Stability Studies and Forced Degradation

Stability studies are performed to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method. Forced degradation involves exposing the compound to stress conditions more severe than accelerated stability testing to generate potential degradation products.

Experimental Protocol: Forced Degradation Studies

Objective: To identify potential degradation pathways and degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

General Procedure:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

-

Expose the solutions to the stress conditions outlined below. A control sample, protected from stress, should be analyzed concurrently.

-

At specified time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis), and dilute to a suitable concentration for analysis.

-

Analyze the samples by a suitable stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) for identification of degradation products.

-

Aim for 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.

Stress Conditions:

-

Acidic Hydrolysis:

-

Treat the drug solution with 0.1 M HCl.

-

Store at 60 °C and analyze at intervals (e.g., 2, 4, 8, 24 hours).

-

If no degradation occurs, increase the acid concentration (e.g., 1 M HCl) or temperature.

-

-

Basic Hydrolysis:

-

Oxidative Degradation:

-

Treat the drug solution with 3% hydrogen peroxide (H₂O₂).

-

Store at room temperature and analyze at intervals.

-

Protect from light to avoid photo-oxidation.

-

-

Thermal Degradation:

-

Expose a solid sample of the compound to dry heat (e.g., 80 °C) in a calibrated oven.

-

Expose a solution of the compound to the same temperature.

-

Analyze at intervals.

-

-

Photolytic Degradation:

-

Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Caption: Workflow for forced degradation studies.

Data Presentation: Stability Data

The results of forced degradation studies should be summarized in a table, indicating the extent of degradation and the major degradation products observed.

Table 3: Illustrative Summary of Forced Degradation Results for this compound

| Stress Condition | Reagent/Temp | Duration | Illustrative % Assay Lost | Illustrative Major Degradation Product(s) |

| Acid Hydrolysis | 1 M HCl | 24 h | 15% | L-Phenylalanine |

| Base Hydrolysis | 0.1 M NaOH | 8 h | 18% | L-Phenylalanine |

| Oxidation | 3% H₂O₂ | 24 h | 8% | Oxidized species (e.g., hydroxylated phenyl ring) |

| Thermal (Solid) | 80 °C | 7 days | < 2% | Not significant |

| Thermal (Solution) | 80 °C | 24 h | 5% | L-Phenylalanine |

| Photolytic (Solid) | ICH Q1B | 7 days | < 1% | Not significant |

| Photolytic (Solution) | ICH Q1B | 24 h | 3% | Minor unidentified photodegradants |

Analytical Method

A robust, stability-indicating analytical method is required for both solubility and stability studies. Reversed-phase HPLC with UV detection is the most common technique.

Protocol: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its process impurities and degradation products.

Illustrative HPLC Parameters:

-

Column: C18, 4.6 x 150 mm, 3.5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 5% B to 95% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detector Wavelength: 210 nm

-

Injection Volume: 10 µL

-

Diluent: 50:50 Acetonitrile:Water

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness. Specificity is confirmed by analyzing the forced degradation samples and ensuring that all degradation peaks are resolved from the main analyte peak.

Conclusion

References

- 1. pharmtech.com [pharmtech.com]

- 2. researchgate.net [researchgate.net]

- 3. 溶剂混溶性表 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. Mathematical representation of solubility of amino acids in binary aqueous-organic solvent mixtures at various temperatures using the Jouyban-Acree model. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 2-Amino-3-phenylpropanamide Hydrochloride as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Amino-3-phenylpropanamide hydrochloride, a versatile chiral building block derived from the amino acid L-phenylalanine. This document details its physicochemical properties, synthesis, and diverse applications in the construction of complex organic molecules, particularly those of pharmaceutical interest.

Physicochemical Properties

This compound, also known as L-phenylalaninamide hydrochloride, is a white to off-white crystalline powder. Its hydrochloride salt form enhances its stability and solubility in aqueous media, making it a convenient reagent for a variety of chemical transformations.[1][2] Key physicochemical data are summarized in Table 1.

| Property | Value | Reference |

| CAS Number | 108321-83-1 | [1] |

| Molecular Formula | C₉H₁₃ClN₂O | [2] |

| Molecular Weight | 200.67 g/mol | [2] |

| Melting Point | 238-243 °C | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Solubility | Soluble in water | [2] |

| Optical Rotation | [α]²⁰/D = +15.0 to +23.0° (c=2, H₂O) | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the readily available and relatively inexpensive L-phenylalanine. The general strategy involves the protection of the amino group, followed by amidation of the carboxylic acid, and subsequent deprotection to yield the desired hydrochloride salt. The use of a tert-butyloxycarbonyl (Boc) protecting group is a common and effective approach.

Experimental Protocols

Protocol 1: Synthesis of N-tert-butoxycarbonyl-L-phenylalanine (Boc-Phe-OH)

This procedure is adapted from a standard method for the Boc protection of amino acids.

-

Materials:

-

L-Phenylalanine (165.2 g, 1.0 mol)

-

Di-tert-butyl dicarbonate ((Boc)₂O, 223.0 g, 1.0 mol)

-

Sodium hydroxide (40.0 g, 1.0 mol)

-

tert-Butyl alcohol (750 mL)

-

Water (1 L)

-

Potassium hydrogen sulfate

-

Ethyl acetate

-

Pentane

-

-

Procedure:

-

In a 3 L flask, dissolve sodium hydroxide in 1 L of water.

-

Add L-phenylalanine with stirring at room temperature, followed by the addition of 750 mL of tert-butyl alcohol to obtain a clear solution.

-

To the vigorously stirred solution, add di-tert-butyl dicarbonate dropwise over 1 hour. A white precipitate may form during the addition.

-

Continue stirring the reaction mixture overnight at room temperature.

-

Extract the reaction mixture twice with 250 mL portions of pentane to remove unreacted (Boc)₂O.

-

Acidify the aqueous layer to a pH of 1-1.5 by the careful addition of a solution of potassium hydrogen sulfate in water.

-

Extract the resulting turbid mixture with four 400 mL portions of ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/pentane) to afford pure N-tert-butoxycarbonyl-L-phenylalanine as a white solid.

-

-

Expected Yield: 78-87%[3]

-

Purity: >98% (as determined by NMR and melting point)

Protocol 2: Synthesis of N-tert-butoxycarbonyl-L-phenylalaninamide (Boc-Phe-NH₂)

This protocol utilizes a mixed anhydride method for the activation of the carboxylic acid, followed by amidation with aqueous ammonia.

-

Materials:

-

N-Boc-L-phenylalanine (26.5 g, 0.1 mol)

-

N-methylmorpholine (NMM, 11.0 mL, 0.1 mol)

-

Isobutyl chloroformate (13.1 mL, 0.1 mol)

-

Anhydrous Tetrahydrofuran (THF, 200 mL)

-

Aqueous ammonia (28%, ~50 mL)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

-

Procedure:

-

Dissolve N-Boc-L-phenylalanine in 200 mL of anhydrous THF in a flask equipped with a magnetic stirrer and cool to -15 °C in an ice-salt bath.

-

Add N-methylmorpholine dropwise, ensuring the temperature remains below -10 °C.

-

Slowly add isobutyl chloroformate to the reaction mixture, maintaining the temperature at -15 °C. Stir for 15 minutes.

-

In a separate beaker, cool aqueous ammonia in an ice bath and add it to the reaction mixture in one portion with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Remove the THF under reduced pressure.

-

Dissolve the residue in ethyl acetate (200 mL) and wash successively with saturated aqueous sodium bicarbonate (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) to yield N-tert-butoxycarbonyl-L-phenylalaninamide as a white solid.

-

-

Expected Yield: 80-90% (Estimated based on similar literature procedures)

-

Purity: >98% (as determined by NMR and HPLC)

Protocol 3: Synthesis of this compound

This protocol describes the deprotection of the Boc group and subsequent formation of the hydrochloride salt.

-

Materials:

-

N-Boc-L-phenylalaninamide (26.4 g, 0.1 mol)

-

4M HCl in 1,4-dioxane (100 mL)

-

Anhydrous diethyl ether

-

-

Procedure:

-

Dissolve N-Boc-L-phenylalaninamide in 100 mL of 4M HCl in 1,4-dioxane at room temperature.

-

Stir the solution for 2-4 hours, monitoring the reaction progress by TLC until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

Add anhydrous diethyl ether to the residue and triturate to induce precipitation of a white solid.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.

-

-

Expected Yield: >95%[4]

-

Purity: >99% (as determined by NMR and elemental analysis)

Applications in Organic Synthesis

This compound is a valuable building block for the synthesis of a wide range of nitrogen-containing compounds, leveraging its primary amine and amide functionalities, as well as its inherent chirality.

Synthesis of Heterocyclic Compounds

The bifunctional nature of 2-Amino-3-phenylpropanamide allows for its use in the construction of various heterocyclic scaffolds, which are prevalent in medicinal chemistry.

Piperazinones are important structural motifs in many biologically active compounds. 2-Amino-3-phenylpropanamide can serve as a precursor for the synthesis of substituted piperazinones through a multi-step sequence.

A plausible synthetic route involves the N-acylation of 2-Amino-3-phenylpropanamide with bromoacetic acid, followed by an intramolecular cyclization to form the piperazinone ring.[5]

1,5-Benzodiazepines, a class of compounds with a broad spectrum of biological activities, can be synthesized through the condensation of o-phenylenediamines with β-dicarbonyl compounds. 2-Amino-3-phenylpropanamide can be envisioned as a precursor to chiral β-amino ketones, which can then undergo cyclocondensation to form chiral benzodiazepines.[6][7]

Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis for the rapid generation of molecular complexity from simple starting materials. The primary amine functionality of this compound makes it an ideal component for isocyanide-based MCRs such as the Ugi and Passerini reactions.

The Ugi four-component reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. By employing 2-Amino-3-phenylpropanamide as the amine component, complex peptide-like structures can be assembled in a single step.

Asymmetric Synthesis and Catalysis

The chiral nature of this compound makes it a valuable scaffold for the development of chiral ligands and organocatalysts for asymmetric synthesis. The primary amine and amide functionalities can be readily modified to create bidentate ligands for metal-catalyzed reactions or to incorporate hydrogen-bonding motifs for organocatalysis.[2]

Precursor for Bioactive Molecules

2-Amino-3-phenylpropanamide and its derivatives are of significant interest in drug discovery as they can serve as precursors to enzyme inhibitors and other bioactive molecules. For instance, derivatives of phenylalaninamide have been investigated as potential inhibitors of proteolytic enzymes.[8]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[9] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a readily accessible and highly versatile chiral building block for organic synthesis. Its utility spans the synthesis of diverse heterocyclic systems, the construction of complex peptidomimetics via multicomponent reactions, and the development of novel chiral catalysts. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to facilitate its effective use in research and development settings.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 4. Boc Deprotection - HCl [commonorganicchemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. pubs.acs.org [pubs.acs.org]

Exploring the Metabolic Fate of 2-Amino-3-phenylpropanamide Hydrochloride: A Predictive and Methodological Guide

Disclaimer: As of December 2025, publicly available scientific literature does not contain specific studies detailing the metabolic fate of 2-Amino-3-phenylpropanamide hydrochloride. Therefore, this guide will provide a predictive overview of its likely metabolic pathways based on its chemical structure and general principles of drug metabolism. The experimental protocols and data presented are generalized from studies on structurally related compounds and represent a typical approach for the metabolic investigation of a new chemical entity.

Introduction

This compound is the hydrochloride salt of the amide derivative of the amino acid phenylalanine. Understanding the metabolic fate of such a compound is crucial for its development as a potential therapeutic agent. This process, encompassing absorption, distribution, metabolism, and excretion (ADME), determines the compound's efficacy, safety, and dosing regimen. The liver is the primary site of drug metabolism, where enzymes work to transform xenobiotics into more water-soluble compounds for easier excretion.[1]

Predicted Metabolic Pathways

Given its structure, this compound is likely to undergo several metabolic transformations. The primary routes of metabolism for compounds containing amide and amino functionalities, as well as an aromatic ring, typically involve hydrolysis, deamination, and oxidation.

-

Hydrolysis: The amide bond is susceptible to hydrolysis by amidase enzymes, such as carboxylesterases, which would yield phenylalanine and ammonia. This is a common metabolic pathway for amide-containing drugs.

-

Deamination: The primary amino group can be removed by deaminating enzymes, such as monoamine oxidases, to form a ketone. This would be followed by further oxidation.

-

Aromatic Hydroxylation: The phenyl ring can be hydroxylated by cytochrome P450 (CYP) enzymes, typically at the para position, to form a phenolic metabolite. This is a major pathway for many drugs containing a phenyl group.[2]

-

Conjugation: The resulting hydroxylated metabolites or the parent compound itself could undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.[3]

Below is a diagram illustrating the potential metabolic pathways of this compound.

Caption: Predicted Phase I and Phase II metabolic pathways for 2-Amino-3-phenylpropanamide.

General Experimental Protocols for Metabolic Profiling

To elucidate the metabolic fate of a novel compound like this compound, a series of in vitro and in vivo experiments are typically conducted.[2][3]

In Vitro Metabolism Studies

-

Metabolic Stability in Liver Microsomes:

-

Objective: To determine the intrinsic clearance of the compound.

-

Methodology: The compound is incubated with pooled human liver microsomes (HLM) or microsomes from other species (e.g., rat, mouse) in the presence of NADPH. The concentration of the parent compound is measured at various time points using LC-MS/MS. The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[4]

-

-

Metabolite Identification in Hepatocytes:

-

Objective: To identify the major metabolites formed.

-